molecular formula C12H14O4 B1416196 2-Ethoxy-5-formylbenzyl acetate CAS No. 915923-52-3

2-Ethoxy-5-formylbenzyl acetate

Cat. No.: B1416196
CAS No.: 915923-52-3
M. Wt: 222.24 g/mol
InChI Key: VFSCOQZLSGLLFQ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-formylbenzyl acetate is an organic compound with the molecular formula C12H14O4 It is characterized by the presence of an ethoxy group, a formyl group, and an acetate ester linked to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-formylbenzyl acetate typically involves the following steps:

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Acetylation: The final step involves the acetylation of the benzyl alcohol intermediate using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the formyl group can yield the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: 2-Ethoxy-5-carboxybenzyl acetate.

    Reduction: 2-Ethoxy-5-hydroxymethylbenzyl acetate.

    Substitution: Various substituted benzyl acetates depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-5-formylbenzyl acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.

    Medicinal Chemistry: It may be explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industrial Applications: The compound can be used in the formulation of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 2-Ethoxy-5-formylbenzyl acetate exerts its effects depends on the specific application:

    Enzymatic Reactions: In biological systems, esterases can hydrolyze the acetate ester to release the corresponding alcohol and acetic acid.

    Pharmacological Activity: If explored for medicinal purposes, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    2-Ethoxybenzyl acetate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    5-Formylbenzyl acetate: Lacks the ethoxy group, which may affect its solubility and reactivity.

    2-Ethoxy-5-methylbenzyl acetate:

Uniqueness: 2-Ethoxy-5-formylbenzyl acetate is unique due to the presence of both an ethoxy and a formyl group, which confer distinct reactivity and versatility in synthetic applications

Properties

IUPAC Name

(2-ethoxy-5-formylphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-12-5-4-10(7-13)6-11(12)8-16-9(2)14/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSCOQZLSGLLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651126
Record name (2-Ethoxy-5-formylphenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-52-3
Record name 3-[(Acetyloxy)methyl]-4-ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethoxy-5-formylphenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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